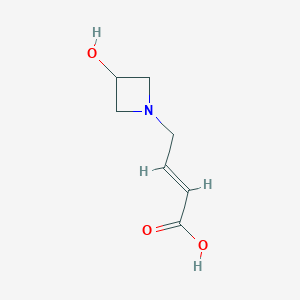

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

説明

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring an (E)-configured double bond at the C2 position and a 3-hydroxyazetidin-1-yl substituent at the C4 position. This structural motif may enhance solubility in polar solvents and influence biological activity, making the compound relevant in medicinal chemistry and materials science.

特性

分子式 |

C7H11NO3 |

|---|---|

分子量 |

157.17 g/mol |

IUPAC名 |

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+ |

InChIキー |

GEVGFCOXAHMUFM-OWOJBTEDSA-N |

異性体SMILES |

C1C(CN1C/C=C/C(=O)O)O |

正規SMILES |

C1C(CN1CC=CC(=O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反応の分析

Types of Reactions

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.

科学的研究の応用

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid with similar compounds from the literature:

Key Observations:

- Substituent Effects: The 3-hydroxyazetidin-1-yl group in the target compound contrasts with the alkoxy (e.g., hept-2-yn-1-yloxy in 1g) and thiophene-containing substituents (e.g., 1m) . The azetidine’s hydroxyl group may enhance aqueous solubility compared to hydrophobic alkoxy chains. Electron-withdrawing groups (e.g., 4-fluorophenyl and oxo in compounds) increase the acidity of the carboxylic acid, whereas electron-donating groups (e.g., dimethylamino in the ester derivative ) reduce acidity.

- The (Z)-isomer in would exhibit distinct reactivity and intermolecular interactions.

Functional Groups :

Physicochemical and Spectroscopic Properties

- Solubility : The hydroxyazetidine group likely improves water solubility compared to hydrophobic substituents like hept-2-yn-1-yloxy (1g) .

- Thermal Stability : Thiophene-containing compounds (1m, 1n) exhibit solid-state stability due to aromatic stacking, whereas alkoxy derivatives (1g) are viscous oils .

- Spectroscopy :

生物活性

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can be represented as follows:

- IUPAC Name : (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

The biological activity of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Antitumor Activity

Recent studies have indicated that (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the downregulation of cyclin D1 and upregulation of p21 .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on mice bearing xenografts of human breast cancer cells revealed that treatment with (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, corroborating the compound's antitumor activity .

Study 2: Anti-inflammatory Activity

In a model of collagen-induced arthritis, administration of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid resulted in reduced joint swelling and pain. The study highlighted a decrease in inflammatory markers and improvement in mobility scores among treated animals .

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。